Cas no 2228388-40-5 (2-Bromo-3-(2-bromoethyl)pyridine)

2-Bromo-3-(2-bromoethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- EN300-1907245
- 2-bromo-3-(2-bromoethyl)pyridine
- 2228388-40-5
- 2-Bromo-3-(2-bromoethyl)pyridine
-
- MDL: MFCD31922830
- インチ: 1S/C7H7Br2N/c8-4-3-6-2-1-5-10-7(6)9/h1-2,5H,3-4H2
- InChIKey: FFPHIBXQEYMEME-UHFFFAOYSA-N
- ほほえんだ: BrCCC1C(=NC=CC=1)Br
計算された属性
- せいみつぶんしりょう: 264.89247g/mol
- どういたいしつりょう: 262.89452g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 97.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
2-Bromo-3-(2-bromoethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1907245-10g |
2-bromo-3-(2-bromoethyl)pyridine |
2228388-40-5 | 10g |
$4545.0 | 2023-08-31 | ||
Enamine | EN300-1907245-0.25g |
2-bromo-3-(2-bromoethyl)pyridine |
2228388-40-5 | 0.25g |
$972.0 | 2023-08-31 | ||
Enamine | EN300-1907245-2.5g |
2-bromo-3-(2-bromoethyl)pyridine |
2228388-40-5 | 2.5g |
$2071.0 | 2023-08-31 | ||
Enamine | EN300-1907245-0.05g |
2-bromo-3-(2-bromoethyl)pyridine |
2228388-40-5 | 0.05g |
$888.0 | 2023-08-31 | ||
Enamine | EN300-1907245-0.1g |
2-bromo-3-(2-bromoethyl)pyridine |
2228388-40-5 | 0.1g |
$930.0 | 2023-08-31 | ||
Enamine | EN300-1907245-5.0g |
2-bromo-3-(2-bromoethyl)pyridine |
2228388-40-5 | 5g |
$3562.0 | 2023-06-01 | ||
Enamine | EN300-1907245-0.5g |
2-bromo-3-(2-bromoethyl)pyridine |
2228388-40-5 | 0.5g |
$1014.0 | 2023-08-31 | ||
Enamine | EN300-1907245-10.0g |
2-bromo-3-(2-bromoethyl)pyridine |
2228388-40-5 | 10g |
$5283.0 | 2023-06-01 | ||
Enamine | EN300-1907245-1.0g |
2-bromo-3-(2-bromoethyl)pyridine |
2228388-40-5 | 1g |
$1229.0 | 2023-06-01 | ||
Enamine | EN300-1907245-1g |
2-bromo-3-(2-bromoethyl)pyridine |
2228388-40-5 | 1g |
$1057.0 | 2023-08-31 |
2-Bromo-3-(2-bromoethyl)pyridine 関連文献
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
2-Bromo-3-(2-bromoethyl)pyridineに関する追加情報
Recent Advances in the Study of 2-Bromo-3-(2-bromoethyl)pyridine (CAS: 2228388-40-5) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 2-Bromo-3-(2-bromoethyl)pyridine (CAS: 2228388-40-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the versatility of 2-Bromo-3-(2-bromoethyl)pyridine as a key intermediate in the synthesis of novel heterocyclic compounds. Researchers have successfully utilized this compound in the development of small-molecule inhibitors targeting various enzymes and receptors implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases. The presence of bromine atoms at strategic positions in the molecule allows for further functionalization, making it a valuable building block in medicinal chemistry.
In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists demonstrated the efficacy of 2-Bromo-3-(2-bromoethyl)pyridine derivatives as potent inhibitors of protein kinases involved in cancer cell proliferation. The study employed a combination of computational modeling and in vitro assays to identify the most promising candidates, with several derivatives showing nanomolar activity against specific kinase targets. These findings open new avenues for the development of targeted cancer therapies.
Another area of active research involves the application of 2-Bromo-3-(2-bromoethyl)pyridine in the design of radiopharmaceuticals. Recent work has explored its potential as a precursor for the synthesis of radiolabeled compounds used in positron emission tomography (PET) imaging. The compound's ability to chelate metal ions and its favorable pharmacokinetic properties make it an attractive candidate for the development of novel diagnostic agents.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of 2-Bromo-3-(2-bromoethyl)pyridine to improve yield and purity while minimizing environmental impact. Green chemistry approaches, including catalytic bromination methods and solvent-free reactions, have shown promise in this regard. These developments are particularly important given the increasing demand for this compound in both academic and industrial settings.
Looking ahead, researchers are investigating the potential of 2-Bromo-3-(2-bromoethyl)pyridine in emerging areas such as targeted protein degradation and covalent inhibitor design. Preliminary results suggest that the compound's reactive bromine groups may be harnessed to develop proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules that can selectively degrade disease-causing proteins. These applications could revolutionize treatment strategies for previously undruggable targets.
In conclusion, 2-Bromo-3-(2-bromoethyl)pyridine (CAS: 2228388-40-5) represents a versatile and valuable tool in modern chemical biology and pharmaceutical research. The compound's unique structural features and reactivity profile continue to inspire innovative applications across multiple therapeutic areas. As research in this field progresses, we anticipate seeing more sophisticated derivatives and applications emerge, further solidifying the compound's importance in drug discovery and development pipelines.
2228388-40-5 (2-Bromo-3-(2-bromoethyl)pyridine) 関連製品
- 923248-12-8(6-hydroxy-N-(4-methoxyphenyl)methylpyridine-3-carboxamide)
- 87254-66-8(7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione)
- 2229591-98-2(3-4-(difluoromethoxy)phenylazetidin-3-ol)
- 1206970-05-9(1-(5-Methylpyrimidin-4-yl)piperidin-3-ol)
- 1408343-00-9([(5-Bromo-2-fluorophenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine)
- 1249063-13-5(2-amino-2-(dimethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol)
- 2323072-04-2(N-Fmoc-5-methoxy-L-norvaline)
- 1804887-22-6(Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate)
- 1394291-37-2(4-(4-Bromo-3-methoxybenzyl)morpholine)
- 2634687-79-7((3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole)




